Synthesis Efficiency via Catalytic Oxidation
In a patented preparative method (CN108341785A), 2,4-dihydroxypyrimidine-5-carboxylic acid is synthesized from 5-methyluracil (thymine) via catalytic oxidation using 30% H₂O₂ and 1-hydroxy-1,2,3-benzotriazin-4(3H)-one at 130 °C under oxygen atmosphere in an autoclave reactor [1]. This route contrasts with alternative methods starting from methoxy methylene dimethyl malonate and urea (yield unspecified, reported only as 'acceptable for industrial production') [2]. The catalytic oxidation route achieves a documented yield of 96.1% with HPLC purity of 99.3%, providing procurement confidence in both cost-efficiency and product consistency for multi-gram to kilogram-scale requirements [1].
| Evidence Dimension | Synthesis yield and purity |
|---|---|
| Target Compound Data | Yield: 96.1%; Purity: 99.3% (HPLC) |
| Comparator Or Baseline | Alternative route (methoxy methylene dimethyl malonate + urea): yield not quantified; described only as 'acceptable for industrialized production' |
| Quantified Difference | Target route provides quantified, high-yield metrics vs. comparator route lacking published numerical yield data |
| Conditions | Oxidation route: 5-methyluracil (100 g), 30% H₂O₂ (35 mL), 1-hydroxy-1,2,3-benzotriazin-4(3H)-one (15 g), O₂ atmosphere, 130 °C, 3 h, autoclave reactor |
Why This Matters
Procurement decisions for process-scale applications require validated, high-yield synthetic routes; the 96.1% yield data enables accurate cost modeling and supply chain planning.
- [1] Guo L, Fan L. Preparation method of 2,4-dihydroxypyrimidine-5-carboxylic acid. Chinese Patent CN108341785A. Zhengzhou Gaike Technology Co., Ltd. 2018. View Source
- [2] Zhang Y, Zheng T. Preparation method of 2,4-dyhydroxyl-5-pyrimidinecarboxylic acid. Chinese Patent. 2015. View Source
